REACTION_CXSMILES
|
C([O-])(=O)C.C(OC(C)C([N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([CH3:22])[CH2:14][C:13]1([CH3:24])[CH3:23])=O)(=O)C.OS(O)(=O)=O.N>C(O)(=O)C.O>[NH2:12][C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH:15]([CH3:22])[CH2:14][C:13]2([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
( ii )
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)N1C(CC(C2=CC=CC=C12)C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Petrol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 30 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was cautiously added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Separation of the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (MgSO4) and solvent flash
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(CC(C2=CC=C1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.C(OC(C)C([N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]([CH3:22])[CH2:14][C:13]1([CH3:24])[CH3:23])=O)(=O)C.OS(O)(=O)=O.N>C(O)(=O)C.O>[NH2:12][C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH:15]([CH3:22])[CH2:14][C:13]2([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
( ii )
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)N1C(CC(C2=CC=CC=C12)C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Petrol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 30 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was cautiously added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Separation of the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (MgSO4) and solvent flash
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(CC(C2=CC=C1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |